Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate
Description
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 7-oxo-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylate |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-2-4-3-9-11-7(12)6(4)10-5/h2-3,10H,1H3,(H,11,12) |
InChI Key |
ASELWRBQMIIWAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=O)NN=C2 |
Origin of Product |
United States |
Preparation Methods
Vilsmeier–Haack Reaction Followed by Hydrazine Cyclocondensation
The Vilsmeier–Haack reaction is a cornerstone for synthesizing pyrrolo[2,3-d]pyridazine derivatives. A 2024 study demonstrated that treating 4-aroyl pyrroles with POCl₃ and DMF generates pyrrolo-2,3-dicarbonyl intermediates, which undergo condensation with hydrazines to form the pyridazine ring . For the target compound, methyl 2-cyano-4-aroylpyrrole-3-carboxylate serves as the starting material. The Vilsmeier–Haack protocol introduces a formyl group at the pyrrole’s 3-position, followed by cyclocondensation with hydrazine hydrate. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, forming a dihydropyridazine ring. The methyl ester at position 2 remains intact due to its electron-withdrawing nature, stabilizing the intermediate .
Key conditions include:
-
Temperature : 0–5°C during hydrazine addition to prevent overoxidation.
-
Solvent : Anhydrous dichloromethane for the Vilsmeier–Haack step, transitioning to ethanol for cyclocondensation.
Oxidation of Dihydropyridazine Precursors
A patent by EP2857387A1 outlines a two-step synthesis for analogous pyridazinecarboxylic acids, adaptable to the target compound . Dimethyl 2-methylenebutanedioate reacts with hydrazine hydrate at 0–10°C to yield methyl 6-oxohexahydropyridazine-4-carboxylate. Bromine (2–3 equivalents) in acetic acid at ≤25°C oxidizes the dihydro intermediate to the aromatic pyridazine . For the pyrrolo[2,3-d]pyridazine system, modifying the starting material to include a pyrrole ring (e.g., methyl 3-aminopyrrole-2-carboxylate) enables analogous ring formation. After oxidation, the 7-oxo group is introduced via keto-enol tautomerization under acidic conditions .
Critical parameters:
-
Oxidizing Agent : Bromine or H₂O₂/HBr mixtures for controlled dehydrogenation.
-
Isolation : Filtration under reduced pressure after neutralization with HCl .
-
Purity : >95% by HPLC, confirmed via ¹H NMR (δ 3.89 ppm for COOCH₃) .
Alkylation and Ring-Closing Metathesis
The PMC study on pyrrolo[2,3-d]pyrimidinones highlights alkylation strategies applicable to pyridazines . Starting from methyl 3-cyano-4-(2-bromoacetyl)pyrrole-2-carboxylate, treatment with hydrazine forms a pyridazine ring via nucleophilic substitution. Butyllithium (2.5 equivalents) in THF at −78°C selectively alkylates the pyrrole’s N(7) position, followed by ring-closing metathesis using Grubbs catalyst to form the dihydro structure . This method offers flexibility in introducing substituents but requires stringent anhydrous conditions.
Multi-Step Synthesis from Pyridazine Derivatives
The Beilstein journal details a route from BOC-protected 1-aminopyrroles . Condensation with methyl glyoxylate under Mitsunobu conditions forms a pyrrole-pyridazine hybrid. Deprotection with TFA and oxidation with MnO₂ yields the 7-oxo group. While this method achieves high regioselectivity, the use of expensive reagents (e.g., DIAD) limits scalability .
Comparative Analysis of Methods
Mechanistic Insights and Optimization
DFT calculations reveal that hydrazine cyclocondensation proceeds via a stepwise mechanism: (1) formation of a hydrazone intermediate and (2) intramolecular cyclization to form the pyridazine ring . Electron-withdrawing groups (e.g., COOCH₃) accelerate the reaction by polarizing the carbonyl groups. Solvent screening shows ethanol outperforms DMF or THF due to hydrogen-bond stabilization of intermediates .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate has been investigated for its anticancer properties. Research indicates that compounds with similar pyrrolo-pyridine scaffolds can inhibit specific kinases involved in cancer progression, such as MPS1 (Monopolar Spindle 1) kinase. These inhibitors stabilize an inactive conformation of the kinase, thereby preventing ATP and substrate binding, which is crucial for cancer cell proliferation .
1.2 Inhibition of Phosphodiesterase Enzymes
Another important application is in the inhibition of phosphodiesterase (PDE) enzymes. Compounds derived from pyrrolo[2,3-d]pyridazine structures have shown potent inhibitory effects on PDE4 subtypes, which are implicated in inflammatory diseases and cancer. This inhibition leads to increased levels of cyclic AMP (cAMP), promoting apoptosis in cancer cells and reducing inflammation .
Synthesis and Derivatives
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. The synthetic versatility allows for the development of various derivatives that can be tailored for specific biological activities .
2.2 Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been pivotal in optimizing the pharmacological properties of this compound. By altering substituents at various positions on the pyrrolo-pyridine scaffold, researchers have identified derivatives with enhanced potency and selectivity against target enzymes . For example, modifications at the C-2 position have resulted in compounds that exhibit improved metabolic stability and bioavailability.
Case Studies
3.1 In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of approximately 0.12 µM against MPS1 kinase activity in HCT116 human tumor xenografts .
3.2 In Vivo Efficacy
The efficacy of this compound has also been evaluated in vivo using animal models. In these studies, compounds based on the pyrrolo-pyridine scaffold were shown to inhibit tumor growth significantly while exhibiting favorable pharmacokinetic profiles . This suggests potential for clinical applications in oncology.
Mechanism of Action
The exact mechanism of action for methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit specific kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Key Observations :
- Compared to thieno[2,3-d]pyridazines (e.g., Methyl 3,4,6-trimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylate), the substitution of sulfur with nitrogen in the pyrrolo system may enhance hydrogen-bonding capacity.
Kinase Inhibition
Antimicrobial and Antibiofilm Activity
- Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines: Carboxamide derivatives inhibit biofilm formation in S. aureus and P. aeruginosa at sub-MIC concentrations.
- Target Compound : The methyl ester group may limit membrane permeability compared to carboxamides, but the oxo group at position 7 could enhance interactions with bacterial enzymes.
Physicochemical Properties
Insights :
- The thieno analog shares similar molecular weight and logP but lacks the nitrogen-rich pharmacophore critical for kinase interactions.
Biological Activity
Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 218.20 g/mol. The compound features a pyrrolo-pyridazine core structure, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrrolopyridazine compounds exhibit promising antimicrobial activity. For instance, certain analogs have shown effective inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, highlighting the potential of this compound class in treating bacterial infections .
Antiparasitic Activity
This compound has been evaluated for its activity against Cryptosporidium parvum, a significant pathogen causing gastrointestinal disease. In vitro studies indicate that certain analogs within this chemical class possess EC50 values as low as 0.17 µM, suggesting strong antiparasitic efficacy .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 4 | Increased affinity for target receptors |
| Hydroxyl group at position 7 | Enhanced binding affinity in radioligand assays |
| Alkyl chain length | Modulates lipophilicity and solubility |
These modifications can optimize the compound's pharmacokinetic properties and enhance its therapeutic potential.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of pyrrolopyridazine derivatives against various bacterial strains. The most potent compound exhibited an MIC comparable to established antibiotics like ciprofloxacin .
- Antiparasitic Screening : In vivo models demonstrated that specific derivatives of methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine effectively reduced C. parvum infection rates in mice, indicating potential for further development as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
